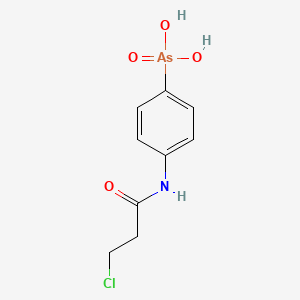
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- is an organoarsenic compound. Arsonic acids are a subset of organoarsenic compounds defined as oxyacids where a pentavalent arsenic atom is bonded to two hydroxyl groups, a third oxygen atom (this one with a double bond), and an organic substituent . These compounds are known for their toxicity and potential carcinogenicity .
准备方法
The synthesis of arsonic acids typically involves the Béchamp reaction, which is an electrophilic aromatic substitution reaction using arsenic acid as the electrophile . The reaction proceeds according to this idealized stoichiometry:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
This method is commonly used for the preparation of various arsonic acids from activated aromatic substrates .
化学反应分析
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
科学研究应用
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of various organoarsenic compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to the toxicity and carcinogenicity of arsenic compounds.
Industry: Arsonic acids have been used as feed additives in poultry to promote growth and prevent diseases.
作用机制
The mechanism of action of arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- involves its interaction with cellular components, leading to toxicity. The compound can interfere with cellular respiration and enzyme function by binding to thiol groups in proteins and enzymes . This binding disrupts normal cellular processes and can lead to cell death.
相似化合物的比较
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- can be compared with other similar compounds such as:
Arsanilic acid: An amino derivative of phenylarsonic acid used in veterinary medicine.
Methylarsonic acid: A methyl derivative of arsonic acid used in various industrial applications.
Phenylarsonic acid: A phenyl derivative of arsonic acid used in organic synthesis.
These compounds share similar chemical structures and properties but differ in their specific applications and toxicity profiles.
属性
CAS 编号 |
74175-13-6 |
|---|---|
分子式 |
C9H11AsClNO4 |
分子量 |
307.56 g/mol |
IUPAC 名称 |
[4-(3-chloropropanoylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C9H11AsClNO4/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14,15)16/h1-4H,5-6H2,(H,12,13)(H2,14,15,16) |
InChI 键 |
LGRMZWYTYKGHPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CCCl)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
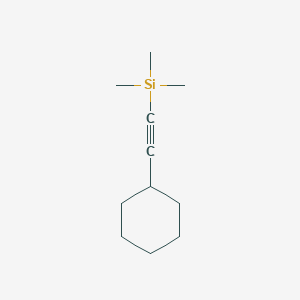
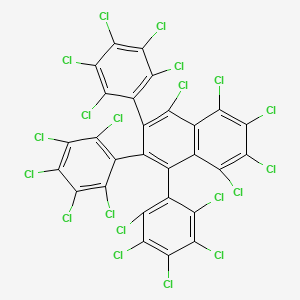
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
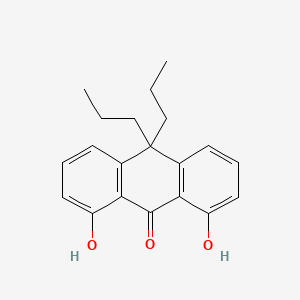
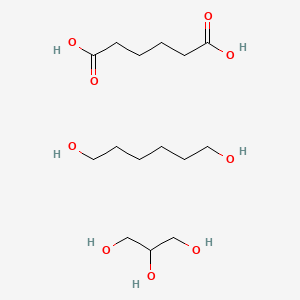
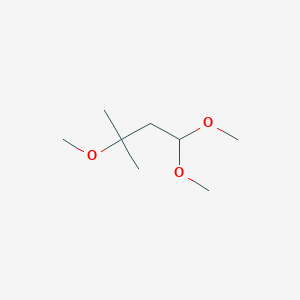
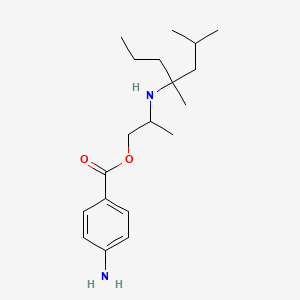
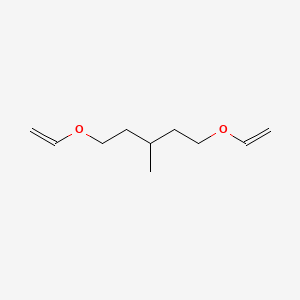
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
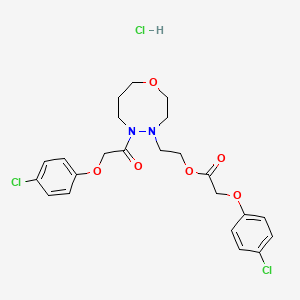
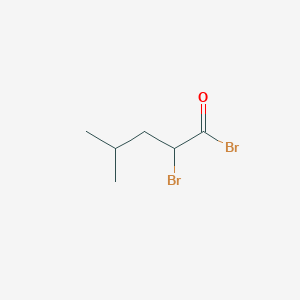
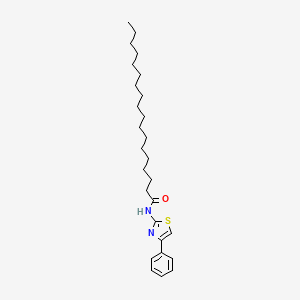
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
